1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide
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Overview
Description
1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s unique structure, which includes a quinoxaline moiety, a piperidine ring, and a phenyl group, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The ethoxy group is then introduced through an alkylation reaction. The piperidine ring is synthesized separately and then coupled with the quinoxaline derivative using standard amide coupling reactions, such as those involving carbodiimides like EDC·HCl and HOBt . Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The piperidine ring may enhance the compound’s binding affinity to its targets, while the phenyl group contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide can be compared with other quinoxaline derivatives, such as:
3-ethoxyquinoxalin-2-carboxamides: These compounds share a similar quinoxaline core but differ in their substituents, leading to variations in their pharmacological activities.
Quinoxaline N-oxides: These derivatives have an additional oxygen atom, which can alter their chemical reactivity and biological properties.
Dihydroquinoxalines: Reduced forms of quinoxaline that exhibit different chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(3-ethoxyquinoxalin-2-yl)-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-2-28-22-20(24-18-12-6-7-13-19(18)25-22)26-14-8-9-16(15-26)21(27)23-17-10-4-3-5-11-17/h3-7,10-13,16H,2,8-9,14-15H2,1H3,(H,23,27) |
InChI Key |
JJJMQXLUWZCPOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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